molecular formula C33H35N5O8 B12374363 Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3

Cat. No.: B12374363
M. Wt: 629.7 g/mol
InChI Key: XWQQDGZCBPDSMX-NDEPHWFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The compound is synthesized through a series of peptide coupling reactions, where each amino acid is sequentially added to the growing peptide chain. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (N,N-Dimethylformamide) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected peptides, extended peptide chains, and hydrolyzed fragments .

Scientific Research Applications

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex peptides and peptidomimetics.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: As a precursor in the development of pharmaceutical compounds, including anticancer agents like Exatecan derivatives.

    Industry: In the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is primarily related to its role as an intermediate in peptide synthesis. It facilitates the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated ester or amide. The molecular targets and pathways involved depend on the specific peptides or peptidomimetics being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is unique due to its specific structure, which allows for the synthesis of Exatecan derivatives. Its combination of amino acids and protecting groups makes it particularly useful in the development of complex pharmaceutical compounds .

Properties

Molecular Formula

C33H35N5O8

Molecular Weight

629.7 g/mol

IUPAC Name

[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methyl acetate

InChI

InChI=1S/C33H35N5O8/c1-21(39)46-20-37-30(41)16-35-32(43)28(15-22-9-3-2-4-10-22)38-31(42)18-34-29(40)17-36-33(44)45-19-27-25-13-7-5-11-23(25)24-12-6-8-14-26(24)27/h2-14,27-28H,15-20H2,1H3,(H,34,40)(H,35,43)(H,36,44)(H,37,41)(H,38,42)/t28-/m0/s1

InChI Key

XWQQDGZCBPDSMX-NDEPHWFRSA-N

Isomeric SMILES

CC(=O)OCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(=O)OCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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